[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate
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Overview
Description
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate is a complex organic compound that belongs to the class of nucleotides. It is a derivative of cytidine monophosphate (CMP), which is a nucleotide found in RNA. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate typically involves the phosphorylation of cytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective phosphorylation of the 5’-hydroxyl group. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated synthesizers that allow for precise control over reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various nucleoside analogs and derivatives that have significant biological activity .
Scientific Research Applications
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: The compound is essential in studying RNA synthesis and function.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: It is used in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate involves its incorporation into RNA. The compound acts as a substrate for RNA polymerases, facilitating the synthesis of RNA strands. It targets specific molecular pathways involved in gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-monophosphate (CMP): A direct analog with similar biochemical properties.
Uridine-5’-monophosphate (UMP): Another nucleotide with a similar structure but different base.
Adenosine-5’-monophosphate (AMP): A nucleotide with a different purine base.
Uniqueness
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate is unique due to its specific configuration and functional groups, which confer distinct biochemical properties and reactivity compared to other nucleotides .
Properties
Molecular Formula |
C10H16N3O8P |
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Molecular Weight |
337.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-19-22(17,18)20-4-5-7(14)8(15)9(21-5)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H,17,18)(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
SBNCJYVJGQRGNM-ZOQUXTDFSA-N |
Isomeric SMILES |
COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
COP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
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